Isobornyl acetate

Description

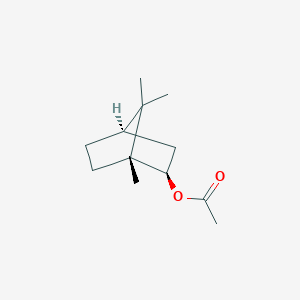

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |

|---|---|

CAS No. |

17283-45-3 |

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |

InChI Key |

KGEKLUUHTZCSIP-FOGDFJRCSA-N |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

boiling_point |

220-224 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

density |

0.978 at °C 0.979-0.984 |

flash_point |

190 °F (88 °C) /closed cup/ |

Other CAS No. |

125-12-2 |

physical_description |

Liquid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |

shelf_life |

Stable under recommended storage conditions. |

solubility |

In water 9.721 mg/L at 25 °C (est) Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |

Synonyms |

isobornyl acetate pichtosin |

vapor_pressure |

0.107 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobornyl Acetate (CAS No. 125-12-2)

This technical guide provides a comprehensive overview of this compound, a bicyclic monoterpene ester known for its characteristic pine-like aroma. This document consolidates critical information on its chemical properties, synthesis, analytical methods, and toxicological profile, with a focus on its potential applications in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a fresh, camphoraceous, and pine-needle odor.[1][2] It is soluble in most fixed oils and mineral oil but insoluble in water and glycerol.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 125-12-2 | [3] |

| Molecular Formula | C₁₂H₂₀O₂ | [3] |

| Molecular Weight | 196.29 g/mol | [4] |

| Appearance | Colorless to pale straw yellow liquid | [4] |

| Odor | Fresh, terpenic, woody-camphoraceous | [4] |

| Density | 0.983 g/mL at 25 °C | [2] |

| Boiling Point | 229-233 °C | [2][3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.4635 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2][6] |

| Vapor Pressure | 0.11 mm Hg (estimated) | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed esterification of camphene with acetic acid.[7] This reaction famously proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate.[8] Various acidic catalysts can be employed, including sulfuric acid, ion-exchange resins, and Lewis acids.[3][6][8]

Experimental Protocol: Synthesis from Camphene and Acetic Acid

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Camphene (≥75% purity)

-

Glacial acetic acid

-

Catalyst (e.g., strong acid cation exchange resin, or a mixture of tartaric acid and boric acid)[1]

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine camphene and an excess of glacial acetic acid (e.g., a mass ratio of 1:2.5 of camphene to acetic acid).[1]

-

Catalyst Addition: Add the chosen acid catalyst. For a tartaric acid-boric acid catalyst system, a mass ratio of 10:25:0.5:0.4 (camphene:acetic acid:tartaric acid:boric acid) can be used.[1]

-

Reaction: Heat the mixture with stirring to a temperature of approximately 70-80°C and maintain under reflux for 16-18 hours.[1] The reaction progress can be monitored by gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, it can be recovered by filtration.

-

Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter to remove the drying agent. The crude this compound can be purified by vacuum distillation to yield the final product.[1]

Synthesis Workflow

Reaction Mechanism: The Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene is a classic example of the Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in camphene by the acid catalyst, forming a tertiary carbocation. This carbocation then undergoes a rearrangement to a more stable secondary carbocation, which is then attacked by the acetate nucleophile to form the exo-isomer, this compound, almost exclusively.[8][9]

Analytical Methods

The purity and identity of this compound are typically determined using gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

Typical GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-70 °C, hold for 2 minutes.

-

Ramp: 5-10 °C/min to 230-250 °C.

-

Final hold: 5-10 minutes.[10]

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or diode-array detector.

-

Reverse-phase C18 column (e.g., Agilent Zorbax XDB, Extend-C18).[11]

Typical HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water, or isopropyl alcohol and water.[11]

-

Detection Wavelength: 210 nm.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a known concentration.

Analytical Workflow

Biological Activity and Potential Applications

Recent research has highlighted the antimicrobial properties of this compound against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[8][12] While the exact mechanism of action is not fully elucidated, it is believed to involve disruption of microbial cell membranes and inhibition of virulence factors.[12]

This compound is also a key intermediate in the synthesis of camphor.[8] Its pleasant scent leads to its widespread use in the fragrance industry for products like soaps, detergents, and air fresheners.[1]

Toxicology and Safety

This compound is generally considered to have low toxicity.[6] However, it can be a mild skin irritant in some individuals.[13] It is combustible and should be handled with appropriate safety precautions in a well-ventilated area.[14]

| Toxicological Endpoint | Value | Species | Reference(s) |

| Acute Oral LD50 | > 10,000 mg/kg | Rat | [13][14] |

| Acute Dermal LD50 | > 20,000 mg/kg | Rabbit | [14] |

| Skin Irritation | Mild irritant | Rabbit | [13] |

| Sensitization | No sensitizing effects known | [14] | |

| Genotoxicity | Not genotoxic | [15] | |

| Repeated Dose Toxicity (NOAEL) | 270 mg/kg/day | [15] | |

| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [15] |

Conclusion

This compound is a versatile and economically important chemical with well-established applications in the fragrance and chemical synthesis industries. Its emerging antimicrobial properties suggest potential for new applications in pharmaceuticals and as a preservative. This guide provides a foundational understanding for researchers and professionals working with this compound, from its synthesis and analysis to its safety and biological activity. Further research into its specific mechanisms of antimicrobial action is warranted and could unlock new therapeutic or industrial uses.

References

- 1. mdpi.com [mdpi.com]

- 2. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108863779B - A kind of method for synthesizing this compound from camphene - Google Patents [patents.google.com]

- 5. Solved Conversion of this compound to Borneol give | Chegg.com [chegg.com]

- 6. Page loading... [guidechem.com]

- 7. This compound Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]

- 8. This compound (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 10. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 13. Camphor - Wikipedia [en.wikipedia.org]

- 14. This compound(125-12-2) 1H NMR spectrum [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Isobornyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details its key characteristics, supported by quantitative data, and outlines experimental protocols for its synthesis, analysis, and key reactions. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of its chemical behavior.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pine-like, camphoraceous odor.[1][2][3] Its physical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | [1][4] |

| Appearance | Colorless to very pale straw-colored liquid | [1][4] |

| Odor | Pine needles, camphor-like | [1][2] |

| Boiling Point | 220-233 °C | [1][2][4] |

| Density | 0.978 - 0.983 g/mL at 20-25 °C | [1][4][5] |

| Refractive Index | 1.462 - 1.465 at 20 °C | [1][4][5] |

| Flash Point | 88 - 89 °C (closed cup) | [1][4][6] |

| Vapor Pressure | 0.130 hPa at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in most fixed oils and mineral oil. | [1][3][7] |

| log Kow (Octanol/Water Partition Coefficient) | 3.86 - 4.30 | [1][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester functional group and the bicyclic terpene backbone.

Synthesis

This compound is commercially synthesized via the acid-catalyzed esterification of camphene with acetic acid.[4][8][9] This reaction proceeds through a Wagner-Meerwein rearrangement of the camphene carbocation intermediate.[1]

Caption: Synthesis of this compound from Camphene.

Hydrolysis

A key reaction of this compound is its hydrolysis to form isoborneol and acetic acid. This reaction can be catalyzed by either acid or base.[7][8][10] The hydrolysis of this compound is a critical step in the industrial synthesis of camphor, for which isoborneol is a precursor.[7][8]

References

- 1. This compound (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. docsity.com [docsity.com]

- 7. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Stereoisomers and Chirality of Isobornyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries. Its molecular structure contains multiple chiral centers, leading to the existence of stereoisomers with potentially distinct biological activities. However, the commercial product is typically a racemic mixture, and the separation and characterization of its individual enantiomers present significant challenges. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including its synthesis, physicochemical properties, and analytical methodologies for chiral separation. Due to the limited availability of data on the individual enantiomers of this compound, this guide also draws analogies from its precursor, isoborneol, to illustrate the principles of its stereochemistry and potential for stereospecific biological effects.

Introduction to this compound and its Chirality

This compound is the acetate ester of isoborneol, a terpenoid alcohol. It is a key intermediate in the synthesis of camphor and is valued for its characteristic pine-like aroma.[1][2] The structure of this compound (Figure 1) includes a bicyclo[2.2.1]heptane skeleton with three chiral centers, giving rise to a total of 23 = 8 possible stereoisomers. The common commercial form of this compound is the exo-isomer, which itself exists as a pair of enantiomers: (1R,2R,4R)-isobornyl acetate and (1S,2S,4S)-isobornyl acetate. The diastereomer of this compound is bornyl acetate, the endo-isomer, which also exists as a pair of enantiomers.

The chirality of molecules is a critical consideration in drug development and pharmacology, as different enantiomers can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. Therefore, the ability to separate and characterize the individual stereoisomers of this compound is of significant interest for its potential applications in medicine and other fields.

Synthesis of this compound

The industrial synthesis of this compound typically starts from camphene, which undergoes a Wagner-Meerwein rearrangement in the presence of acetic acid and an acid catalyst. This process generally yields a racemic mixture of the exo-isomers, this compound.[3]

References

The Pervasive Presence of Isobornyl Acetate in Nature's Aromatic Tapestry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isobornyl acetate, a bicyclic monoterpene ester, is a significant contributor to the characteristic aroma of numerous essential oils, particularly those derived from coniferous trees. Its pleasant, pine-like, and camphoraceous scent has led to its widespread use in the fragrance and flavor industries. Beyond its aromatic properties, this compound and the essential oils in which it is found are gaining attention for their potential pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in essential oils, detailing the quantitative data, experimental protocols for its analysis, and the biosynthetic pathways leading to its formation in plants.

Quantitative Occurrence of this compound in Essential Oils

This compound is found in a variety of plant species, with its concentration varying significantly depending on the plant, geographical location, and the specific part of the plant used for extraction. Conifers, in particular, are a rich source of this compound. The following table summarizes the quantitative data on this compound content in several essential oils as reported in scientific literature.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Tsuga canadensis (Eastern Hemlock) | Pinaceae | Needles and Twigs | 30.00 - 39.00 | [1] |

| Tsuga canadensis | Pinaceae | Leaves | Major Component | [2][3] |

| Anisomeles indica | Lamiaceae | Aerial Parts | 64.6 | [4] |

| Anisomeles indica | Lamiaceae | Roots | 55.36 | [4] |

| Abies grandis (Grand Fir) | Pinaceae | Trunk Wood | 17.5 | [5][6] |

| Abies concolor (White Fir) | Pinaceae | Trunk Wood | 9.4 | [5] |

| Abies alba (Silver Fir) | Pinaceae | Needles and Twigs | 0.4 - 14.2 | [7] |

| Glebionis coronaria | Asteraceae | Leaves and Flowers | 1.6 - 3.5 | [8] |

Experimental Protocols

The identification and quantification of this compound in essential oils rely on established analytical techniques. The following sections detail the common methodologies for essential oil extraction and subsequent analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[9][10][11]

Principle: This technique involves the co-distillation of volatile compounds with steam. The plant material is immersed in water, and the mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, is then condensed, and the oil is separated from the water.[9]

Generalized Protocol:

-

Plant Material Preparation: The plant material (e.g., needles, leaves, twigs) is harvested and, if necessary, ground to increase the surface area for efficient extraction.[12]

-

Apparatus Setup: A Clevenger-type apparatus is commonly used, which consists of a round-bottom flask, a condenser, and a collection vessel.[12][13]

-

Distillation: The plant material is placed in the flask and submerged in water. The flask is heated, and the steam and volatile oils are collected in the condenser.[12]

-

Separation: The condensed mixture of oil and water is collected, and the essential oil, being less dense and immiscible with water, separates and is collected.[9]

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at a low temperature to prevent degradation.[13]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[3]

Principle: Gas chromatography separates the components of the essential oil based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification.

Generalized GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: Typically a non-polar capillary column, such as a TR-5 MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar.[14]

-

Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1.0 mL/min).[14][15]

-

Injector Temperature: Typically set around 250 °C.[16]

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 60 °C, hold for a few minutes, and then ramp up to 240 °C at a rate of 3-4 °C/min.[14][15]

-

Injection Mode: Split injection is common to avoid column overload.[16]

-

-

Mass Spectrometer (MS):

Compound Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).[14]

Biosynthesis of this compound

The biosynthesis of this compound is rooted in the broader terpenoid biosynthetic pathway, a fundamental process in plants responsible for the creation of a vast array of natural products.[18][19][20]

General Terpenoid Biosynthesis

All terpenoids, including this compound, are derived from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[21] Plants utilize two primary pathways to produce these building blocks: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[18][20]

For monoterpenes like isoborneol (the precursor to this compound), the MEP pathway is the primary source of IPP and DMAPP. These precursors are then condensed by geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[18]

Formation of Isoborneol and this compound

The cyclization of GPP is a critical step that leads to the diverse array of monoterpene skeletons. In the case of borneol and its isomer isoborneol, the enzyme bornyl diphosphate synthase (BPPS) catalyzes the conversion of GPP to bornyl diphosphate.[22] Subsequent enzymatic hydrolysis of bornyl diphosphate yields borneol. While the specific enzymes for isoborneol formation are not as well-characterized as those for borneol, it is understood to be a stereoisomer that arises from the same biosynthetic precursors.

The final step in the formation of this compound is the acetylation of isoborneol. This reaction is catalyzed by an acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of isoborneol. While the specific acetyltransferase for this compound has not been extensively studied in all species, research on the closely related bornyl acetate has identified bornyl acetyltransferases (BATs) as being responsible for this conversion.[22] It is highly probable that a similar or related enzyme is responsible for the acetylation of isoborneol.

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. huiles-et-sens.com [huiles-et-sens.com]

- 2. essencejournal.com [essencejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. phytologia.org [phytologia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 10. scielo.org.pe [scielo.org.pe]

- 11. researchgate.net [researchgate.net]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. brjac.com.br [brjac.com.br]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biomedgrid.com [biomedgrid.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Isobornyl Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a common ingredient in fragrance formulations, cleaning products, and as a chemical intermediate. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from a range of in vivo and in vitro studies. The information is presented to support safety assessments and guide further research. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual representations of the metabolic pathway and a standard experimental workflow are provided to enhance understanding.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 125-12-2 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Odor | Pine-like, camphoraceous |

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value (LD₅₀/LC₅₀) | Reference |

| Oral LD₅₀ | Rat | Oral | > 9,050 mg/kg bw[1][2][3][4] | Various |

| > 10,000 mg/kg bw[5][6] | Various | |||

| Dermal LD₅₀ | Rabbit | Dermal | > 20,000 mg/kg bw[1][2][3][4][5][6] | Various |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mildly irritating[5][7] | [5][7] |

| Eye Irritation | Not available | No data available | |

| Skin Sensitization | Guinea Pig, Mouse, Human | Not a sensitizer[7][8] | [7][8] |

Table 3: Repeated Dose and Reproductive Toxicity

| Endpoint | Species | Study Duration | NOAEL | Reference |

| Repeated Dose Toxicity | Rat | 13 weeks (Oral) | 15 mg/kg bw/day (based on nephrotoxicity)[7] | [7] |

| 270 mg/kg/day[8] | [8] | |||

| Reproductive & Developmental Toxicity | Rat | 1-Generation | 300 mg/kg bw/day[7][9] | [7][9] |

| Developmental Toxicity | Rat | OECD TG 414 | 1000 mg/kg bw/day[7][8] | [7][8] |

Table 4: Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [8] |

| BlueScreen Assay | Human cells | With and without | Negative for genotoxicity, Positive for cytotoxicity | [8] |

| In vivo Micronucleus Test | Mouse | N/A | Negative | [7] |

| In vitro Chromosomal Aberration | Human lymphoblastoid cells | With and without | No markers of aneugenicity or clastogenicity | [7] |

Metabolism and Toxicokinetics

This compound is readily metabolized in the body. The primary metabolic pathway involves hydrolysis to isoborneol, which is then conjugated with glucuronic acid and excreted in the urine. This metabolic process is generally rapid, occurring within hours to a few days.[2]

Detailed Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD 401/423/425)

-

Test Principle: The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral exposure to a substance. The method involves the administration of the test substance to animals in a stepwise procedure to determine the dose at which mortality occurs.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: The test substance is administered orally by gavage at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (as per OECD 402)

-

Test Principle: This test assesses the potential adverse effects of a substance following a single, prolonged dermal exposure.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

-

Endpoint: The dermal LD₅₀ is determined.

Skin Irritation (as per OECD 404)

-

Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied to a small area of shaved skin under a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

-

Test Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.

-

Test Animals: Mice are used for this assay.

-

Procedure: The test substance is applied to the dorsum of the ear for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled nucleoside.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of ≥3 is generally considered a positive result for sensitization.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

-

Test Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations in one or a few base pairs in the DNA.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

-

Test Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

-

Test Animals: Mice or rats are commonly used.

-

Procedure: Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

-

Test Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

-

Test Animals: Rats are the preferred species.

-

Procedure: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical chemistry, and histopathology are performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Safety Profile and Conclusion

Based on the available toxicological data, this compound exhibits a low order of acute toxicity via both oral and dermal routes.[1][2][3][4][5][6] It is considered to be a mild skin irritant in rabbits but is not a skin sensitizer in animal models or humans.[5][7][8] There is no evidence of genotoxic potential from a battery of in vitro and in vivo assays.[7][8]

In a 13-week repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 15 mg/kg bw/day, with nephrotoxicity being the primary effect observed at higher doses in male rats.[7] Reproductive and developmental toxicity studies in rats did not show adverse effects on fertility or development at doses up to 300 mg/kg bw/day and 1000 mg/kg bw/day, respectively.[7][8][9]

Overall, the safety profile of this compound suggests a low level of concern under normal conditions of use and handling. The observed nephrotoxicity in male rats at higher doses in the repeated dose study is a key finding for risk assessment considerations. As with any chemical substance, appropriate industrial hygiene practices and safety precautions should be followed.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C12H20O2 | CID 637531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. ftp.cdc.gov [ftp.cdc.gov]

- 6. ask-force.org [ask-force.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute dermal toxicity-402 | PPTX [slideshare.net]

The Acid-Catalyzed Transformation of Camphene to Isobornyl Acetate: A Mechanistic and Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobornyl acetate from camphene, a reaction of significant industrial importance, particularly in the fragrance and pharmaceutical industries. This compound, a key intermediate in the synthesis of camphor, is prized for its characteristic pine-like scent.[1][2] This document will delve into the core mechanistic principles governing this transformation, present detailed experimental protocols, and offer a comparative analysis of quantitative data from various catalytic systems.

Core Reaction Mechanism: A Wagner-Meerwein Rearrangement

The synthesis of this compound from camphene proceeds via an acid-catalyzed esterification reaction. The cornerstone of this transformation is the Wagner-Meerwein rearrangement, a classic carbocation 1,2-rearrangement.[2][3][4][5] The accepted mechanism involves the following key steps:

-

Protonation of Camphene: The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst. This generates a tertiary carbocation.

-

Wagner-Meerwein Rearrangement: This unstable tertiary carbocation undergoes a rapid rearrangement to a more stable secondary carbocation. This rearrangement involves the migration of a carbon-carbon bond, which is characteristic of the bicyclic terpene system.[2][3] Spectroscopic studies at low temperatures have provided evidence for the involvement of non-classical carbocations with a delocalized positive charge during this rearrangement.[3]

-

Nucleophilic Attack by Acetic Acid: The rearranged carbocation is then attacked by the nucleophilic oxygen atom of acetic acid, forming an oxonium ion.

-

Deprotonation: Finally, deprotonation of the oxonium ion yields the final product, this compound.

Caption: Acid-catalyzed synthesis of this compound from camphene.

Experimental Protocols and Quantitative Analysis

A variety of catalytic systems have been employed for the synthesis of this compound from camphene, each with its own set of optimal conditions and performance metrics. This section provides a detailed look at some of the key methodologies and their reported quantitative outcomes.

Lewis Acid Catalysis

Anhydrous ferric chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for this reaction.[6][7]

Experimental Protocol:

-

Combine camphene and glacial acetic acid in a molar ratio of 1:3.

-

Add anhydrous FeCl₃ as the catalyst, with a catalyst dosage of 10% by mass relative to camphene.

-

Maintain the reaction temperature at 25°C.

-

Allow the reaction to proceed for 2 hours with stirring.

Quantitative Data:

| Catalyst | Catalyst Loading (wt% of camphene) | Temperature (°C) | Reaction Time (h) | Camphene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Anhydrous FeCl₃ | 10 | 25 | 2 | ~99 | 94 | >88 | [8] |

| Anhydrous FeCl₃ | 10 | - | - | 98 | 94.2 | 88 | [6][7][9] |

α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysis

Composite catalysts comprising an α-hydroxyl carboxylic acid and boric acid have demonstrated significant synergistic catalytic activity.[6][7][8][10]

Experimental Protocol (Tartaric Acid-Boric Acid):

-

Charge a reaction vessel with 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid, and 0.1–0.5 g of boric acid.

-

Maintain magnetic stirring at 500 rpm.

-

Control the reaction temperature at 70°C.

-

Post-reaction, cool the mixture to allow the catalyst to precipitate. The catalyst can be recovered by filtration.

-

The product is then washed with water in a separatory funnel to remove the remaining acid and catalyst.

Quantitative Data:

| Catalyst | Mass Ratio (Camphene:Acetic Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Camphene Conversion (%) | This compound GC Content (%) | This compound Selectivity (%) | Reference |

| Tartaric Acid-Boric Acid | 10:25:(0.5:0.4) | 70 | 18 | 92.9 | 88.5 | 95.3 | [6][10] |

| Mandelic Acid-Boric Acid | - | - | - | 91.2 | 86.7 | 95.1 | [7] |

Strong Acid Catalysis

Strong protic acids like sulfuric acid are also commonly used catalysts for this transformation.[1] The use of a strong acid cation exchange resin offers a heterogeneous catalytic approach.[7]

Experimental Protocol (General): The general procedure involves the reaction of camphene with acetic acid in the presence of a catalytic amount of a strong acid. Specific conditions such as temperature and reaction time can vary depending on the specific catalyst and desired conversion. For instance, using a sulfonic acid type ion exchange resin in a continuous fixed-bed reactor at 40°C with an acetic acid to camphene mass ratio of 1.5 resulted in a once-through yield of 88.6%.[11]

Quantitative Data:

| Catalyst | Temperature (°C) | Acetic Acid:Camphene Mass Ratio | Camphene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Sulfonic Acid Type Ion Exchange Resin | 40 | 1.5 | - | - | 88.6 | [11] |

| Isomerization Catalyst/Esterification Catalyst | - | - | 70.3 | 96 | - | [11] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

Caption: General workflow for this compound synthesis.

Concluding Remarks

The synthesis of this compound from camphene is a well-established and versatile reaction. The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the process. While traditional strong acid catalysts are effective, the development of recyclable and less corrosive catalytic systems, such as the α-hydroxyl carboxylic acid composite catalysts, represents a move towards greener and more sustainable synthetic methodologies. For professionals in drug development and fragrance research, a thorough understanding of the underlying Wagner-Meerwein rearrangement mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired product. The quantitative data presented in this guide provides a valuable starting point for process development and scale-up.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. books.rsc.org [books.rsc.org]

- 4. scribd.com [scribd.com]

- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104370740A - Production method of this compound - Google Patents [patents.google.com]

The Wagner-Meerwein Rearrangement: A Cornerstone in Isobornyl Acetate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of isobornyl acetate, a key intermediate in the production of camphor and a valuable fragrance ingredient, relies heavily on the strategic application of the Wagner-Meerwein rearrangement.[1][2] This acid-catalyzed isomerization of camphene to this compound is a classic example of a carbocation rearrangement, a fundamental concept in organic chemistry.[2][3] This technical guide provides a comprehensive overview of this critical reaction, detailing the underlying mechanism, experimental protocols, and quantitative data to support researchers and professionals in the field.

The Core Mechanism: A Carbocation Cascade

The synthesis of this compound from camphene is initiated by an acid catalyst, which protonates the double bond of camphene to form a carbocation.[4] This initial carbocation is unstable and undergoes a rapid 1,2-shift, a hallmark of the Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation.[3][5][6] This rearrangement is crucial as it dictates the final product structure. The rearranged carbocation is then attacked by a nucleophile, in this case, acetic acid, which acts as both a solvent and a reactant, to yield the final product, this compound.[2] The generally accepted mechanism involves the formation of non-classical carbocations with a delocalized positive charge.[5]

The reaction is not without its complexities, as side reactions can occur, leading to the formation of byproducts such as fenchyl acetate.[4] The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and selectivity of the desired this compound.

Figure 1: The reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield synthesis. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis using α-Hydroxyl Carboxylic Acid Composite Catalyst [1]

-

Reaction Setup: To a reaction flask equipped with a magnetic stirrer, add 10 g of α-camphene, 25 g of acetic acid, 0.1–1 g of tartaric acid or mandelic acid, and 0.1–0.5 g of boric acid.

-

Reaction Conditions: The reaction mixture is stirred at 500 rpm and the temperature is maintained at 70°C for 16 hours.

-

Work-up: After cooling, the catalyst precipitates and can be recovered by filtration. The product mixture is transferred to a separatory funnel, and water is added to induce phase separation. The organic layer containing the product is then isolated.

Protocol 2: Synthesis using Lewis Acid Catalyst [7]

-

Reaction Setup: In a suitable reaction vessel, combine camphene and glacial acetic acid in a molar ratio of 1:3.

-

Catalyst Addition: Add FeCl3 as the catalyst, with a dosage of 10% by mass relative to the camphene.

-

Reaction Conditions: The reaction is carried out at 25°C for 2 hours.

-

Product Isolation: Further details on the work-up procedure are not extensively provided in the abstract but would typically involve neutralization and extraction.

Protocol 3: General Patented Method [8]

-

Reaction Mixture: Combine camphene, glacial acetic acid, a main catalyst (hydroxycarboxylic acid), and a cocatalyst in a mass ratio of 100:(20-400):(1-50):(1-20).

-

Reaction Parameters: The reaction is conducted with stirring at a temperature of 40-100°C for a duration of 2-24 hours.

-

Initial Separation: After the reaction, a small amount of water is added to the mixture, which is then allowed to stand for phase separation. The upper organic layer contains the this compound.

-

Purification: The crude product is washed with an alkaline solution for neutralization, followed by water washes. The final product is obtained by fractional distillation under reduced pressure.

Figure 2: A generalized experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the catalytic system and reaction parameters. The following tables summarize key quantitative data from various studies.

| Catalyst System | Camphene Conversion (%) | This compound GC Content (%) | This compound Selectivity (%) | Reference |

| Tartaric acid–boric acid | 92.9 | 88.5 | 95.3 | [1] |

| Mandelic acid–boric acid | 91.2 | 86.7 | 95.1 | [1] |

| FeCl3 | ~99 | - | 94 | [7] |

Table 1: Comparison of Catalyst Performance in this compound Synthesis.

| Parameter | Condition | Camphene Conversion (%) | This compound GC Content (%) | Isoborneol GC Content (%) | Reference |

| Ratio of water to acetic acid | 0.08 | 86.5 | 78.9 | 2.9 | [1] |

Table 2: Effect of Water Content on Reaction with Tartaric acid–boric acid Catalyst.

Conclusion

The Wagner-Meerwein rearrangement is a powerful and indispensable tool in the synthesis of this compound from camphene. A thorough understanding of the reaction mechanism, coupled with the optimization of experimental conditions and catalyst selection, is paramount for achieving high yields and selectivity. The data presented in this guide highlights the effectiveness of various catalytic systems and provides a solid foundation for further research and development in this area. For professionals in drug development and fragrance synthesis, mastering this reaction is key to the efficient production of vital chemical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 4. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. organic chemistry - Dehydration of isoborneol with carbocation rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108863779B - A kind of method for synthesizing this compound from camphene - Google Patents [patents.google.com]

Synthesis of Camphor from Isobornyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of camphor, a widely used bicyclic monoterpene, from its precursor isobornyl acetate. This process is a cornerstone in the industrial production of synthetic camphor, which finds extensive applications in the pharmaceutical, cosmetic, and chemical industries. This document details the two primary chemical transformations: the saponification of this compound to isoborneol and the subsequent oxidation of isoborneol to camphor. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflows to aid researchers and professionals in understanding and implementing this synthesis.

Overview of the Synthetic Pathway

The synthesis of camphor from this compound is a two-step process. The first step involves the hydrolysis, specifically a saponification reaction, of the ester this compound to the corresponding secondary alcohol, isoborneol. The second step is the oxidation of the secondary alcohol group of isoborneol to a ketone, yielding camphor.[1][2] This synthetic route is a common method for the industrial production of racemic camphor.[2]

Saponification of this compound to Isoborneol

The conversion of this compound to isoborneol is achieved through alkaline hydrolysis, a process also known as saponification. This reaction involves the cleavage of the ester bond by a hydroxide ion.

Reaction Mechanism

The alkaline hydrolysis of this compound follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the isoborneol alkoxide and the formation of acetic acid. The alkoxide then deprotonates the acetic acid to yield isoborneol and an acetate salt.

A diagram illustrating the saponification mechanism is provided below:

Caption: Mechanism of this compound Saponification.

Experimental Protocol: Saponification of this compound

This protocol is based on a continuous saponification process described for industrial applications, which can be adapted for laboratory scale.[4][5][6]

Materials:

-

This compound (purity ≥ 97%)

-

Sodium hydroxide (NaOH)

-

Polar solvent (e.g., acetone or methanol)

-

Non-polar solvent for extraction (e.g., benzene or toluene)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Reaction vessel (e.g., round-bottom flask) with stirring and temperature control

-

Condenser

-

Separatory funnel

-

Distillation apparatus

-

Crystallization dish

Procedure:

-

Preparation of Saponification Reagent: Prepare a solution of sodium hydroxide in a polar solvent. For example, a 46% aqueous sodium hydroxide solution can be mixed with acetone in a 1:3 molar ratio of NaOH to acetone.[4]

-

Reaction: In the reaction vessel, combine this compound and the sodium hydroxide solution. The molar ratio of this compound to sodium hydroxide should be approximately 1:1.05 to 1:1.25.[6]

-

Heat the reaction mixture to a temperature between 70-80°C and stir vigorously for 30-60 minutes.[4][5]

-

Work-up: After the reaction is complete, cool the mixture. Add a non-polar solvent and water to the reaction mixture for extraction. The molar ratio of this compound to non-polar solvent to water is typically 1:1.5:5.[6]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The isoborneol will be in the organic layer.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Remove the solvent by distillation. The resulting crude isoborneol can be further purified by crystallization from a suitable solvent such as ethanol or petroleum ether, or by sublimation.[7]

Quantitative Data: Saponification

| Parameter | Value | Reference |

| Conversion Rate | > 99% | [4][5] |

| Product Yield | > 95% | [4][5] |

| Reaction Temperature | 60 - 100 °C | [5] |

| Reaction Time | 10 - 60 min | [5] |

| Molar Ratio (this compound:NaOH) | 1 : 1.05 - 1.25 | [6] |

Oxidation of Isoborneol to Camphor

The second step in the synthesis is the oxidation of the secondary alcohol, isoborneol, to the ketone, camphor. A common and effective oxidizing agent for this transformation is sodium hypochlorite (bleach) in the presence of acetic acid.[8][9]

Reaction Mechanism

The oxidation of isoborneol with hypochlorous acid (formed in-situ from sodium hypochlorite and acetic acid) is believed to proceed through an E2 elimination-type mechanism. The alcohol's oxygen atom attacks the chlorine of hypochlorous acid, forming an oxonium ion which then loses a proton to form an alkyl hypochlorite intermediate. A base (such as water or acetate) then abstracts the proton on the carbon bearing the oxygen, leading to the elimination of HCl and the formation of the camphor ketone.

A diagram illustrating the oxidation mechanism is provided below:

Caption: Mechanism of Isoborneol Oxidation.

Experimental Protocol: Oxidation of Isoborneol

This protocol is a typical laboratory procedure for the oxidation of isoborneol.[8][10]

Materials:

-

Isoborneol

-

Glacial acetic acid

-

Sodium hypochlorite solution (commercial bleach, ~5-6%)

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Potassium iodide-starch test paper

Equipment:

-

Erlenmeyer flask

-

Stirring apparatus (magnetic stir bar and stir plate)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator or distillation apparatus

-

Sublimation apparatus or recrystallization setup

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, dissolve isoborneol in glacial acetic acid. A typical ratio is 2.5 g of isoborneol in 6 mL of glacial acetic acid.[10]

-

Cool the flask in an ice bath to maintain the temperature between 15-25°C.[8]

-

Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirred isoborneol solution over a period of 5-10 minutes, ensuring the temperature remains within the specified range. For 2.5 g of isoborneol, approximately 25 mL of bleach is used.[10]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for about one hour.[10] A precipitate of camphor should form.

-

Quenching: Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess bleach). If the test is positive, add a small amount of sodium bisulfite solution until the test is negative.[10]

-

Work-up: Pour the reaction mixture into a separatory funnel containing cold water or brine.

-

Extract the camphor into an organic solvent like dichloromethane (e.g., 2 x 20 mL portions).[10]

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried solution and remove the solvent using a rotary evaporator. The crude camphor can be purified by sublimation or recrystallization to yield a white crystalline solid.[9][11]

Quantitative Data: Oxidation

| Parameter | Value | Reference |

| Product Yield | 45 - 55% (acetic acid method) | [12] |

| Reaction Temperature | 15 - 25 °C | [8] |

| Reaction Time | 1 hour | [10] |

| Isoborneol:Acetic Acid:Bleach (example ratio) | 2.5 g : 6 mL : 25 mL | [10] |

Experimental Workflows

The following diagrams illustrate the general workflows for the saponification and oxidation steps.

Caption: Workflow for the Saponification of this compound.

Caption: Workflow for the Oxidation of Isoborneol.

Conclusion

The synthesis of camphor from this compound via a two-step saponification and oxidation process is a well-established and industrially significant route. This guide has provided a comprehensive overview of the chemical principles, detailed experimental protocols, and quantitative data associated with this synthesis. The provided visualizations of the reaction mechanisms and experimental workflows are intended to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and related fields. Careful control of reaction conditions and adherence to proper purification techniques are crucial for achieving high yields and purity of the final camphor product.

References

- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 2. Camphor - Wikipedia [en.wikipedia.org]

- 3. 598. Tracer studies in ester hydrolysis. Part XIV. The hydrolysis of bornyl and isobornyl acetates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]

- 5. CN104478666A - Method for preparing isoborneol through continuous saponification of this compound - Google Patents [patents.google.com]

- 6. CN104193591A - Method for preparing isoborneol by continuous saponification of this compound - Google Patents [patents.google.com]

- 7. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. people.wou.edu [people.wou.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. drnerz.com [drnerz.com]

- 11. quora.com [quora.com]

- 12. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Isobornyl Acetate Using Solid Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isobornyl acetate via the esterification of camphene with acetic acid, utilizing various solid acid catalysts. This environmentally benign approach avoids the use of corrosive and hazardous liquid acids like sulfuric acid, offering advantages such as catalyst recyclability and simplified product purification.[1][2][3][4]

This compound is a valuable fine chemical widely used in the fragrance and pharmaceutical industries and serves as a key intermediate in the synthesis of camphor.[1][3] The use of solid acid catalysts represents a green and efficient alternative to traditional homogeneous catalysis.[4]

Overview of Solid Acid Catalysts for this compound Synthesis

A variety of solid acid catalysts have been investigated for the synthesis of this compound, each exhibiting distinct advantages in terms of activity, selectivity, and stability. The primary reaction involves the acid-catalyzed addition of acetic acid to camphene. The mechanism proceeds through the formation of a carbocation intermediate, which then rearranges to a more stable structure before reacting with acetic acid to form this compound.

Commonly employed solid acid catalysts include:

-

Ion-Exchange Resins: Macroreticular sulfonic acid resins like Amberlyst-15 are widely used due to their high catalytic activity and availability.[5][6][7] They offer mild reaction conditions and good yields.[5]

-

Zeolites: These crystalline aluminosilicates, such as Beta zeolite and mordenite, provide shape selectivity and thermal stability.[2][8][9]

-

Heteropolyacids: Supported heteropolyacids, for instance, phosphotungstic acid on silica (PW/SiO2), are known for their strong acidity and high activity.[1]

-

Other Solid Acids: This category includes metal oxides like MoO3/ZrO2 and composite catalysts such as α-hydroxyl carboxylic acid with boric acid.[3]

The selection of a suitable catalyst and the optimization of reaction parameters are crucial for achieving high conversion of camphene and high selectivity towards this compound.

Comparative Performance of Solid Acid Catalysts

The efficiency of different solid acid catalysts in the synthesis of this compound is summarized in the table below. The data highlights the varied performance under different reaction conditions.

| Catalyst | Camphene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reaction Conditions | Reference |

| NKC-9 Resin | 81.43 | 95.39 | - | 40°C, Camphene:Acetic Acid (1:2 mol), Continuous flow | [10] |

| CT800+ Resin | 71.22 | 95.12 | - | 100°C, Camphene:Acetic Acid (1:2 mol), Continuous flow | [10] |

| PW/SiO2 | - | ~100 | 80-90 | 40-80°C, Cyclohexane solvent | [1] |

| Beta Zeolite | - | - | - | Optimized conditions studied | [2] |

| Tartaric acid–boric acid | 92.9 | 95.3 | - | Acetic acid to camphene mass ratio 2.5:1 | [3][11] |

| Mandelic acid–boric acid | 91.2 | 95.1 | - | Optimized conditions | [3] |

| FeCl3 (Lewis Acid) | 98 | 94.2 | 88 | Catalyst 10% of camphene mass | [3][12] |

| Natural Mordenite Zeolite | - | >75 (in product) | - | 65°C, Acetic acid:Camphene (1:1 mol) | [8][9] |

| Amberlyst-15 | - | - | 88.6 | 40°C, Acetic acid to camphene mass ratio 1.5 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using solid acid catalysts.

The overall process for the synthesis and analysis of this compound is depicted in the workflow diagram below.

This protocol is based on the use of a strongly acidic ion-exchange resin, Amberlyst-15, which is a sulfonated polystyrene-divinylbenzene copolymer.[7]

Materials:

-

Camphene (95% purity)

-

Glacial Acetic Acid

-

Amberlyst-15 resin

-

Polymerization inhibitor (e.g., hydroquinone)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Filtration apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Pre-treatment: Wash the Amberlyst-15 resin with methanol to remove any impurities and then dry it in an oven at 60-80°C for 4-6 hours before use.

-

Reaction Setup: In a round-bottom flask, add camphene and glacial acetic acid. A typical molar ratio of acetic acid to camphene is between 1.5:1 and 3:1.[12][13]

-

Add the pre-treated Amberlyst-15 catalyst. The catalyst loading can range from 5% to 20% by weight of the reactants.

-

Add a small amount of polymerization inhibitor.

-

Esterification: Heat the mixture to the desired reaction temperature, typically between 40°C and 70°C, with continuous stirring.[13] The reaction time can vary from 2 to 10 hours.[8]

-

Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[1]

-

Transfer the liquid product to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Analysis: Analyze the final product using GC to determine the conversion of camphene and the selectivity to this compound.

For larger-scale production, a continuous process using a fixed-bed reactor is advantageous.[8][10]

Materials and Equipment:

-

Solid acid catalyst (e.g., NKC-9 resin, zeolites)

-

High-performance liquid chromatography (HPLC) pump

-

Fixed-bed tubular reactor with a heating jacket

-

Temperature controller

-

Back-pressure regulator

-

Product collection vessel

-

Camphene and acetic acid feedstock

Procedure:

-

Catalyst Packing: Pack the fixed-bed reactor with the chosen solid acid catalyst.

-

System Setup: Connect the feedstock reservoir containing a pre-mixed solution of camphene and acetic acid (and potentially a polymerization inhibitor and acetic anhydride) to the HPLC pump.[10]

-

Reaction: Pump the reactant mixture through the heated reactor at a specific flow rate (space velocity). Typical reaction temperatures can range from 40°C to 100°C.[10]

-

Maintain the desired reaction pressure using a back-pressure regulator.

-

Product Collection: Continuously collect the product stream from the reactor outlet.

-

Steady-State Operation: Allow the reactor to reach a steady state before collecting samples for analysis.

-

Analysis: Analyze the collected product samples by GC to determine the conversion and selectivity.

-

Catalyst Regeneration: The catalyst bed can be regenerated in situ by washing with a suitable solvent to remove any adsorbed species or by calcination for certain inorganic catalysts.

Reaction Mechanism and Influencing Factors

The synthesis of this compound from camphene is a classic example of an acid-catalyzed esterification involving a Wagner-Meerwein rearrangement.

Key factors influencing the reaction include:

-

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of by-products, thus decreasing selectivity. An optimal temperature range needs to be determined for each catalyst system.[5]

-

Reactant Molar Ratio: An excess of acetic acid can shift the equilibrium towards the product side, increasing the conversion of camphene.[3]

-

Catalyst Loading: Increasing the amount of catalyst generally enhances the reaction rate up to a certain point, after which mass transfer limitations may become significant.

-

Water Content: The presence of water can lead to the formation of isoborneol as a by-product and may also deactivate some catalysts.[3] Using acetic anhydride can help to remove traces of water.[10]

Safety and Handling

-

Camphene and this compound are flammable. Handle them in a well-ventilated area away from ignition sources.

-

Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solid acid catalysts, especially fine powders, should be handled in a fume hood to avoid inhalation.

By following these protocols and considering the influencing factors, researchers can effectively synthesize this compound using solid acid catalysts, contributing to the development of more sustainable chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst | MDPI [mdpi.com]

- 4. CN108863779B - A kind of method for synthesizing this compound from camphene - Google Patents [patents.google.com]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. CN103304414A - Preparation method of isobornyl acrylate matters - Google Patents [patents.google.com]

- 7. santiago-lab.com [santiago-lab.com]

- 8. CN101921191A - Preparation method for synthesizing this compound by esterification of camphene and acetic acid - Google Patents [patents.google.com]

- 9. CN101921191B - Preparation method for synthesizing this compound by esterification of camphene and acetic acid - Google Patents [patents.google.com]

- 10. CN102276453A - Method for preparing isobomyl acetate through camphene esterification - Google Patents [patents.google.com]

- 11. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN104370740A - Production method of this compound - Google Patents [patents.google.com]

Application Note: Synthesis of Isobornyl Acetate via Esterification of Camphene with Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of isobornyl acetate through the acid-catalyzed esterification of camphene with acetic acid. This compound is a valuable intermediate in the synthesis of camphor and is widely used in the fragrance industry.[1][2] This document outlines two primary catalytic methods: one employing a Lewis acid (FeCl₃) and another utilizing a composite α-hydroxyl carboxylic acid catalyst (tartaric acid-boric acid). A general experimental workflow, data on various catalytic systems, and purification techniques are presented to guide researchers in achieving high yields and purity.

Introduction

The synthesis of this compound from camphene and acetic acid is a classic example of an acid-catalyzed esterification involving a Wagner-Meerwein rearrangement of the camphene structure.[2] The choice of catalyst is critical to the reaction's efficiency, selectivity, and environmental impact. While traditional methods have employed strong mineral acids like sulfuric acid, concerns over equipment corrosion and waste generation have prompted the investigation of alternative catalysts.[1] This note details protocols using both a common Lewis acid and a more novel composite catalyst system, providing comparative data to inform catalyst selection and process optimization.

Data Presentation

The following tables summarize quantitative data from various studies on the esterification of camphene with acetic acid, showcasing the impact of different catalysts and reaction conditions on conversion, selectivity, and yield.

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

| Catalyst | Catalyst Loading | Reactant Ratio (Camphene:Acetic Acid) | Temperature (°C) | Time (h) | Camphene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| FeCl₃ | 10% (mass ratio to camphene) | 1:3 (molar ratio) | 25 | 2 | ~99 | 94 | >88 | [3] |

| Tartaric Acid-Boric Acid | 5% Tartaric Acid, 4% Boric Acid (mass ratio to camphene) | 1:2.5 (mass ratio) | 70 | 18 | 92.9 | 95.3 | 88.5 (GC Content) | [1] |

| Mandelic Acid-Boric Acid | 10% Mandelic Acid, 4% Boric Acid (mass ratio to camphene) | 1:2.5 (mass ratio) | 70 | 18 | 91.2 | 95.1 | 86.7 (GC Content) | [1] |

| NKC-9 Cation Exchange Resin | 15 wt% | 1:1.5 (molar ratio) | 35 | - | 85.5 | >95 (purity after distillation) | - | [4] |

| H₃PW₁₂O₄₀/SiO₂ | - | 1:10 (molar ratio) | 60 | - | 90 | 100 | 90 | [5] |

Experimental Protocols

Protocol 1: Esterification of Camphene using Ferric Chloride (FeCl₃) Catalyst

This protocol is based on the optimized conditions reported for Lewis acid catalysis.[3]

Materials:

-

Camphene (94.9% purity)

-

Glacial Acetic Acid

-

Anhydrous Ferric Chloride (FeCl₃)

-

Deionized Water

-

10% Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Dodecane (as internal standard for GC analysis, optional)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Stir plate

-

Temperature-controlled bath

-

Separatory funnel

-

Apparatus for vacuum fractionation

Procedure:

-

Reaction Setup: In a round-bottom flask, combine camphene and glacial acetic acid in a 1:3 molar ratio.

-

Catalyst Addition: While stirring, add anhydrous FeCl₃, corresponding to 10% of the mass of camphene.

-

Reaction: Maintain the reaction mixture at 25°C with continuous stirring for 2 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add deionized water to separate the organic layer.

-

Wash the organic layer twice with deionized water.

-

Neutralize the remaining acid by washing the organic layer with a 10% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer again with deionized water.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate for at least 10 minutes. Filter to remove the drying agent.

-

Purification: Purify the crude this compound by vacuum fractionation to obtain the final product.

Protocol 2: Esterification of Camphene using Tartaric Acid-Boric Acid Composite Catalyst

This protocol is adapted from a study on α-hydroxyl carboxylic acid composite catalysts.[1][6]

Materials:

-

α-Camphene

-

Acetic Acid

-

Tartaric Acid

-

Boric Acid

-

Deionized Water

Equipment:

-

Reaction bulb with magnetic stirring (500 rpm)

-

Temperature-controlled heating mantle or oil bath

-

Filtration apparatus

-

Separatory funnel

-

Apparatus for vacuum fractionation

Procedure:

-

Reaction Setup: To a reaction bulb, add 10 g of α-camphene, 25 g of acetic acid, 0.5 g of tartaric acid, and 0.4 g of boric acid.[1]

-

Reaction: Stir the mixture at 500 rpm and maintain the temperature at 70°C for 16-18 hours.[1][6]

-

Catalyst Recovery: After the reaction, cool the mixture. The catalyst will precipitate at the bottom and can be recovered by filtration.[6]

-

Work-up:

-

Transfer the filtrate to a separatory funnel.

-

Add deionized water to induce phase separation.

-

Separate the aqueous layer. The upper organic layer contains the product.

-

-

Purification: Isolate the this compound by vacuum fractionation. The fraction is typically collected at around 120°C under a vacuum of -0.085 MPa.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Signaling Pathway

The acid-catalyzed esterification of camphene to this compound proceeds through a Wagner-Meerwein rearrangement.

Caption: Mechanism of camphene esterification.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]

- 3. researchgate.net [researchgate.net]

- 4. revistadechimie.ro [revistadechimie.ro]

- 5. scispace.com [scispace.com]

- 6. Study on Synthesizing this compound/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Purity Analysis of Isobornyl Acetate using Gas Chromatography

Abstract